molecular formula C14H24O B14477097 1-(Oct-2-YN-1-YL)cyclohexan-1-OL CAS No. 69754-61-6

1-(Oct-2-YN-1-YL)cyclohexan-1-OL

Cat. No.: B14477097
CAS No.: 69754-61-6
M. Wt: 208.34 g/mol
InChI Key: IXRVWFITBFTFJI-UHFFFAOYSA-N
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Description

1-(Oct-2-YN-1-YL)cyclohexan-1-OL is an organic compound characterized by a cyclohexane ring substituted with an octynyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oct-2-YN-1-YL)cyclohexan-1-OL typically involves the alkylation of cyclohexanone with an octynyl halide under basic conditions. The reaction is followed by reduction to yield the desired alcohol. Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases, and the reaction is often carried out in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Oct-2-YN-1-YL)cyclohexan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: PCC, Jones reagent

    Reduction: Pd/C, Lindlar’s catalyst

    Substitution: SOCl2, PBr3

Major Products:

    Oxidation: Ketones, aldehydes

    Reduction: Alkenes, alkanes

    Substitution: Alkyl halides

Scientific Research Applications

1-(Oct-2-YN-1-YL)cyclohexan-1-OL has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Oct-2-YN-1-YL)cyclohexan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the alkyne group can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

  • 1-(Prop-2-YN-1-YL)cyclohexan-1-OL
  • 2-Cyclohexen-1-OL
  • 2-(1-Cyclohexenyl)cyclohexanone

Comparison: 1-(Oct-2-YN-1-YL)cyclohexan-1-OL is unique due to its longer alkyne chain, which can influence its reactivity and interactions compared to shorter-chain analogs like 1-(Prop-2-YN-1-YL)cyclohexan-1-OL. The presence of the cyclohexane ring and hydroxyl group also distinguishes it from other cyclohexenyl compounds, providing unique chemical and physical properties.

Properties

CAS No.

69754-61-6

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

1-oct-2-ynylcyclohexan-1-ol

InChI

InChI=1S/C14H24O/c1-2-3-4-5-6-8-11-14(15)12-9-7-10-13-14/h15H,2-5,7,9-13H2,1H3

InChI Key

IXRVWFITBFTFJI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CCC1(CCCCC1)O

Origin of Product

United States

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